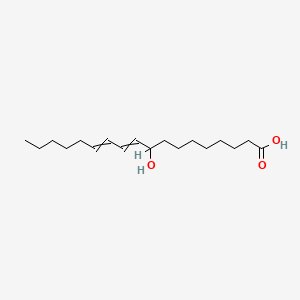

9-Hydroxyoctadeca-10,12-dienoic acid

描述

9-Hydroxyoctadeca-10,12-dienoic acid is a hydroxylated derivative of linoleic acid, an essential fatty acid. It is known for its role as a metabolite in various biological processes and has been studied for its potential implications in health and disease .

准备方法

Synthetic Routes and Reaction Conditions

9-Hydroxyoctadeca-10,12-dienoic acid can be synthesized through the hydroxylation of linoleic acid. This process typically involves the use of enzymes such as cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2), which convert linoleic acid to 9-hydroperoxy-10,12-octadecadienoic acid. This intermediate is then reduced to form this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the enzymatic conversion of linoleic acid using bioreactors could be a potential method for large-scale production.

化学反应分析

Lipoxygenase (LOX)-Catalyzed Oxidation

9-HODE is primarily synthesized from linoleic acid via lipoxygenases, which introduce molecular oxygen at specific positions:

-

Reaction :

Linoleic acid + O₂ → 9(S)-hydroperoxyoctadeca-10,12-dienoic acid (9-HpODE) → Reduction → 9(S)-HODE -

Key Enzymes :

-

Stereospecificity :

Soybean lipoxygenase-1 (SBLO-1) produces 9(S)-HpODE as the dominant stereoisomer due to substrate binding orientation. Mutations (e.g., F557V) alter regiospecificity, increasing 9-HpODE yield .

Cyclooxygenase (COX)-Mediated Peroxidation

COX-1 and COX-2 oxidize linoleic acid under inflammatory conditions:

-

Reaction :

Linoleic acid + O₂ → 9(R)-HpODE → Reduction → 9(R)-HODE -

Key Features :

Mitochondrial β-Oxidation

9-HODE enters mitochondrial fatty acid oxidation as an acylcarnitine derivative:

-

Activation :

-

Carnitine Shuttle :

-

Oxidation :

Peroxidation to Oxo Derivatives

Under oxidative stress, 9-HODE undergoes further oxidation:

-

Reaction :

9-HODE → 9-oxo-octadeca-10,12-dienoic acid (9-oxoODE) via dehydrogenases or reactive oxygen species . -

Biological Impact :

Free Radical Oxidation

9-HODE is susceptible to autoxidation, forming hydroperoxides and cyclic peroxides:

-

Products :

-

Conditions :

Key Research Findings

-

Stereochemical Influence :

-

Enzymatic Mutagenesis :

-

Pathological Correlation :

科学研究应用

Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts 9-HODE to 9-oxo-10,12-octadecadienoic acid | Hydrogen peroxide, molecular oxygen |

| Reduction | Reduces hydroperoxy intermediates to 9-HODE | Sodium borohydride, enzymatic reduction |

| Substitution | Hydroxyl group participates in substitution reactions | Various nucleophiles |

Cellular Signaling

9-HODE plays a significant role in cellular signaling pathways. It activates peroxisome proliferator-activated receptors (PPARs), particularly PPAR gamma (PPARγ), which is involved in regulating fatty acid metabolism and inflammation. This mechanism is crucial for:

- Adipocyte differentiation : 9-HODE modulates the transcription of genes related to fat cell development.

- Inflammatory responses : It has been implicated in the inflammatory processes associated with various diseases.

Health Implications

Research indicates that 9-HODE may have implications in several health conditions:

- Cardiovascular Diseases : Elevated levels of 9-HODE have been found in atherosclerotic plaques, suggesting a role in cardiovascular pathology.

- Cancer : Studies have shown that 9-HODE can influence cancer cell proliferation and apoptosis.

- Neurodegenerative Diseases : Its presence in oxidative stress conditions points to potential involvement in neurodegenerative disorders.

Industrial Applications

In industry, 9-HODE is being explored for its potential use as a precursor for bio-based materials and as an additive in various chemical syntheses. Its unique properties make it an attractive candidate for developing sustainable materials.

Case Studies

-

Inflammation and Atherosclerosis :

A study demonstrated that 9-HODE levels are significantly elevated in atherosclerotic plaques compared to healthy tissues. This suggests its role as a biomarker for cardiovascular diseases and highlights its potential as a therapeutic target for anti-inflammatory strategies. -

Cancer Research :

Research has shown that 9-HODE can induce apoptosis in certain cancer cell lines while promoting proliferation in others. This duality indicates the need for further investigation into its mechanisms of action and therapeutic applications. -

Neurodegeneration :

In models of neurodegenerative diseases, increased levels of 9-HODE were correlated with markers of oxidative stress. This relationship underscores the potential of targeting this compound for neuroprotective strategies.

作用机制

9-Hydroxyoctadeca-10,12-dienoic acid exerts its effects by binding to peroxisome proliferator-activated receptors (PPARs), particularly PPAR gamma. This binding modulates the transcription of target genes involved in fatty acid metabolism, inflammation, and glucose homeostasis. The compound acts as a key regulator of adipocyte differentiation and glucose homeostasis .

相似化合物的比较

Similar Compounds

13-Hydroxyoctadeca-9,11-dienoic acid: Another hydroxylated derivative of linoleic acid with similar biological activities.

9-oxo-10,12-octadecadienoic acid: An oxidized form of 9-Hydroxyoctadeca-10,12-dienoic acid with distinct biological properties.

13-oxo-9,11-octadecadienoic acid: An oxidized derivative of 13-Hydroxyoctadeca-9,11-dienoic acid

Uniqueness

This compound is unique due to its specific hydroxylation pattern and its ability to modulate PPAR gamma activity. This makes it a valuable compound for studying fatty acid metabolism and its implications in health and disease .

生物活性

9-Hydroxyoctadeca-10,12-dienoic acid (9-HODE) is a significant metabolite derived from linoleic acid, classified under the family of hydroxyoctadecadienoic acids (HODEs). This compound has garnered attention due to its diverse biological activities, particularly in inflammation, cell signaling, and potential therapeutic applications.

Chemical Structure and Isomers

9-HODE exists in two stereoisomeric forms: 9(S)-HODE and 9(R)-HODE , distinguished by the configuration of the hydroxy group at the ninth carbon. The structural formula for 9-HODE is , with the hydroxy group located at the 9-position of the octadecadienoic acid backbone. The isomers exhibit overlapping but distinct biological activities, particularly under oxidative stress conditions.

1. Inflammation and Immune Response

9-HODE plays a crucial role in modulating inflammatory responses. It activates peroxisome proliferator-activated receptors (PPARs) , particularly PPARγ, which are nuclear receptors involved in lipid metabolism and inflammation regulation. Activation of PPARγ by 9-HODE promotes the transcription of genes associated with anti-inflammatory processes and macrophage maturation .

2. Cell Signaling

The compound has been implicated in various cell signaling pathways. For instance, it influences the activation of protein kinase pathways that are essential for cellular responses to stress and inflammation. The activation of PPARβ by 9-HODE also contributes to its biological effects by regulating lipid homeostasis and inflammatory responses in cells .

3. Antioxidant Properties

Research indicates that 9-HODE can function as an antioxidant under certain conditions, helping to mitigate oxidative damage in cells. Its role in lipid peroxidation suggests that it may serve as both a product and a regulator of oxidative stress within biological systems .

Metabolic Pathways

9-HODE is primarily formed through the enzymatic action of cyclooxygenases (COXs) on linoleic acid. The metabolic pathway involves the conversion of linoleic acid into hydroperoxy derivatives that are subsequently reduced to form 9-HODE. This process highlights the compound's connection to prostaglandin biosynthesis and its potential implications in various physiological processes .

Study on Macrophage Activation

A study demonstrated that treatment with 9-HODE significantly enhanced macrophage activation markers in human monocytes, indicating its role in immune modulation. The findings suggested that 9-HODE could be a potential therapeutic agent for enhancing immune responses during infections or inflammatory conditions .

Role in Cancer Biology

In cancer research, 9-HODE has been shown to influence tumor cell behavior. It acts as a non-antagonistic inhibitor for nuclear export signals (NES) related to viral proteins, suggesting its potential utility in targeting viral oncogenesis . This mechanism could provide insights into developing therapies for cancers associated with viral infections.

Comparative Analysis of Biological Activities

属性

IUPAC Name |

9-hydroxyoctadeca-10,12-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDSHTNEKLQQIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868260 | |

| Record name | 9-Hydroxyoctadeca-10,12-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15514-85-9 | |

| Record name | 9-Hydroxy-10,12-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15514-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroxyoctadeca-10,12-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。